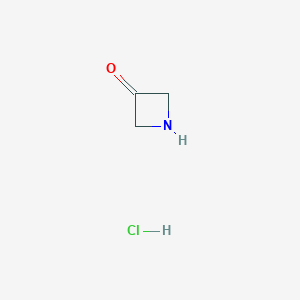

Azetidin-3-one Hydrochloride

Description

Significance of Azetidine (B1206935) Ring Systems in Medicinal Chemistry and Organic Synthesis

The azetidine ring is a structurally important motif that imparts unique physicochemical properties to molecules. nih.gov Its incorporation into chemical structures is a strategic approach employed by chemists to optimize biological activity and synthetic pathways.

Azetidines as Pharmacophores and Privileged Motifs in Drug Discovery

Azetidines are recognized as "privileged" scaffolds in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. researchgate.netijmrset.com This versatility makes them valuable components in the design of novel drugs. ontosight.ainih.gov The rigid and three-dimensional nature of the azetidine ring allows for precise orientation of substituents, which can lead to enhanced binding interactions with proteins and enzymes. nih.gov The presence of the nitrogen atom within the four-membered ring also allows for the formation of hydrogen bonds and other polar interactions, which are crucial for molecular recognition. nih.gov Consequently, azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. ontosight.ainih.gov

Azetidines as Building Blocks for Complex Heterocyclic Compounds

In organic synthesis, azetidines serve as versatile building blocks for the construction of more complex heterocyclic systems. fiveable.mersc.org The inherent ring strain of the four-membered ring makes them susceptible to ring-opening reactions, providing a pathway to a diverse array of functionalized acyclic and larger heterocyclic structures. nih.gov Chemists can exploit this reactivity to introduce specific functionalities and stereochemical arrangements into target molecules. fiveable.me Furthermore, the azetidine ring can be functionalized at various positions, allowing for the synthesis of a wide library of derivatives with distinct chemical properties. rsc.org This synthetic utility has made azetidines indispensable intermediates in the total synthesis of natural products and other complex organic molecules. longdom.org

Role of Azetidine Ring Strain in Reactivity and Synthetic Utility

The reactivity of azetidines is largely governed by their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgresearchwithrutgers.com This strain energy is intermediate between that of the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). rsc.orgresearchwithrutgers.com This unique level of ring strain makes azetidines stable enough for handling while still being reactive enough to participate in a variety of chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com The strain facilitates ring-opening reactions with a range of nucleophiles, which is a key strategy for the elaboration of molecular complexity. nih.gov This controlled reactivity allows for selective bond cleavage and the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for synthetic chemists. nih.gov

Overview of Azetidin-3-one (B1332698) Hydrochloride as a Key Intermediate

Azetidin-3-one hydrochloride serves as a crucial precursor in the synthesis of a multitude of valuable organic compounds. guidechem.comlookchem.com Its structure, featuring a ketone functionality within the strained azetidine ring, provides a reactive handle for a variety of chemical modifications.

Importance in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Azetidin-3-one and its derivatives are important intermediates for the synthesis of numerous azetidine-containing compounds with significant biological activity. acs.orgnih.gov The ketone group at the 3-position can be readily transformed into other functional groups, such as alcohols and amines, or can participate in carbon-carbon bond-forming reactions. nih.gov This versatility allows for the construction of a diverse range of substituted azetidines for screening in drug discovery programs. For instance, N-substituted azetidin-3-ones are valuable precursors for creating libraries of compounds for biological evaluation. acs.org The hydrochloride salt form enhances the stability and handling of the otherwise reactive azetidin-3-one. This intermediate has been utilized in the synthesis of various pharmaceutical agents, including inhibitors of Janus kinase (JAK) enzymes, which are implicated in inflammatory diseases. nih.govscienceopen.com

Comparison with other Azetidinone Isomers (Azetidin-2-ones, Azetidin-4-ones)

The position of the carbonyl group within the azetidine ring significantly influences the chemical reactivity and synthetic applications of azetidinone isomers. globalresearchonline.net

Azetidin-2-ones (β-lactams): These are the most well-known and extensively studied azetidinone isomers, primarily due to their presence in the core structure of penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov The amide bond within the strained four-membered ring of azetidin-2-ones is highly susceptible to nucleophilic attack, which is the basis of their antibacterial activity. globalresearchonline.net They are also valuable synthetic intermediates for a variety of organic transformations. nih.govmdpi.comrsc.org

Azetidin-3-ones: As discussed, these isomers are versatile intermediates for the synthesis of 3-substituted azetidines. acs.orgnih.gov The ketone functionality allows for a different set of chemical transformations compared to the amide group in azetidin-2-ones. The reactivity of the carbonyl group can be exploited for nucleophilic additions, reductions, and condensations to build molecular complexity. nih.govmdpi.com

Azetidin-4-ones: There is limited information available in the provided search results specifically detailing the synthesis and reactivity of azetidin-4-ones.

The distinct reactivity profiles of these isomers make them complementary building blocks in organic synthesis, each offering unique pathways to novel and complex molecules.

Table 1: Comparison of Azetidinone Isomers

| Feature | Azetidin-2-one (B1220530) (β-lactam) | Azetidin-3-one | Azetidin-4-one |

|---|---|---|---|

| Functional Group | Cyclic Amide (Lactam) | Cyclic Ketone | Cyclic Ketone |

| Key Reactivity | Susceptible to nucleophilic attack at the carbonyl carbon of the amide, leading to ring-opening. globalresearchonline.net | Undergoes typical ketone reactions such as nucleophilic addition, reduction, and condensation. nih.govmdpi.com | Limited information available. |

| Primary Application | Core structure of β-lactam antibiotics; versatile synthetic intermediate. nih.govnih.gov | Key intermediate for the synthesis of 3-substituted azetidines and other bioactive molecules. acs.orgnih.govnih.gov | Limited information available. |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Azetidine |

| Aziridine (B145994) |

| Pyrrolidine (B122466) |

| Azetidin-2-one (β-lactam) |

| Azetidin-4-one |

| Penicillin |

| Cephalosporin |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBXEQYQSIJAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436588 | |

| Record name | Azetidin-3-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-84-5 | |

| Record name | Azetidin-3-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Azetidin 3 One Hydrochloride and Its Derivatives

Strategies for Azetidin-3-one (B1332698) Ring Formation

The inherent ring strain of the azetidine (B1206935) ring, approximately 25 kcal/mol, presents a significant hurdle in its synthesis. researchgate.net Consequently, a variety of strategies have been devised to facilitate the formation of this four-membered nitrogen heterocycle, with intramolecular cyclization reactions being the most prominent. These methods necessitate careful design of precursors and optimization of reaction conditions to favor the desired ring closure.

Intramolecular cyclization stands as a fundamental strategy for azetidine synthesis. This approach forges a bond between two atoms within the same molecule, effectively creating the cyclic structure. The success of these reactions is intricately linked to the characteristics of the starting material and the specific conditions under which the reaction is performed. magtech.com.cn

A classic and direct method for forming the azetidine ring is through the intramolecular cyclization of γ-haloalkylamines. This reaction proceeds via a nucleophilic substitution where the nitrogen atom of the amine attacks the carbon bearing a halogen atom (iodine, bromine, or chlorine), resulting in the formation of the four-membered ring. Typically, the reaction is initiated from a 3-halopropylamine and is often facilitated by a base to enhance the nucleophilicity of the amine through deprotonation. The reactivity of the halide follows the general trend of I > Br > Cl. To prevent undesired side reactions, the nitrogen atom is frequently protected with a suitable group, which is subsequently removed to yield the final azetidine product.

Gartner's method offers an alternative pathway to azetidines, specifically azetidin-3-ols, through the base-induced rearrangement of N-alkylamino oxiranes. acs.org The original approach involved the condensation of primary amines with epichlorohydrin (B41342), leading to 1-alkyl-3-azetidinols. acs.orgresearchgate.net This process involves the opening of the epoxide ring by the amine, followed by cyclization. acs.org

Modern adaptations have enhanced the scope and efficiency of this methodology. For instance, the use of silylated amines can lead to good yields of the corresponding azetidinols. acs.org More recently, lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been employed as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even in the presence of acid-sensitive functional groups. frontiersin.org This catalytic system is effective because it can activate the epoxide without being quenched by the basicity of the amine nucleophile. frontiersin.org

A contemporary and highly effective method for the enantioselective synthesis of azetidin-3-ones is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govacs.org This process utilizes a gold(I) catalyst and an oxidant, such as a pyridine (B92270) N-oxide, to facilitate the cyclization. nih.govrsc.org The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation, which then undergoes an intramolecular N-H insertion. nih.gov

This strategy is particularly advantageous as it allows for the direct formation of the azetidin-3-one core with high enantiopurity, often exceeding 98% e.e. nih.gov The use of a tert-butanesulfonyl protecting group is beneficial as it leverages chiral sulfinamide chemistry and can be easily removed under acidic conditions. nih.gov This method bypasses the need for potentially hazardous diazo intermediates, which are common in other synthetic routes to azetidin-3-ones. nih.gov

Table 1: Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides nih.gov

| Entry | R Group | Yield (%) | ee (%) |

| 1 | Phenyl | 82 | >99 |

| 2 | 4-Fluorophenyl | 85 | >99 |

| 3 | 2-Thienyl | 78 | >99 |

| 4 | Cyclohexyl | 75 | >99 |

| 5 | n-Butyl | 72 | >99 |

Data represents a selection of results from the cited literature and is for illustrative purposes.

The reductive cyclization of β-amino-α'-chloroketones provides a viable route to the azetidin-3-one framework. This transformation is generally accomplished using a reducing agent like sodium borohydride. The ketone is first reduced to the corresponding alcohol, and the resulting amino alcohol then undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride to form the azetidine ring. The stereochemical outcome of this reaction can be controlled by the choice of reducing agent and the reaction conditions. For sterically hindered substrates, stronger reducing conditions may be necessary to drive the reaction to completion. bham.ac.uk

The synthesis of the azetidine ring can also be achieved from precursors that already contain a portion of the ring structure. For example, N-protected 2-(azetidin-3-yl)propane-1,3-diol (B6617013) or the corresponding 1,3-dibromide can serve as key intermediates. researchgate.netresearchgate.net In the case of the diol, the hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates. Subsequent treatment with a base can then induce cyclization. Alternatively, the 1,3-dibromide can undergo a double intramolecular alkylation with a suitable nitrogen source to form the azetidine ring. The N-protecting group plays a critical role in directing the cyclization and is typically removed in a final step to yield the desired azetidin-3-one hydrochloride. researchgate.net

Intermolecular Approaches

Intermolecular strategies for the construction of the azetidine ring offer convergent and flexible routes to a variety of substituted azetidin-3-ones.

Aza-Michael Addition for Azetidine Ring Formation

The aza-Michael addition is a robust and widely utilized method for the formation of carbon-nitrogen bonds, proving to be a valuable strategy for the synthesis of azetidine derivatives. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of azetidine synthesis, this typically involves the reaction of an amine with a suitably substituted alkene. researchgate.netclockss.org

This synthetic strategy has been successfully applied to prepare a range of N-heterocyclic derivatives, including those containing azetidine, pyrrolidine (B122466), and piperidine (B6355638) rings. mdpi.com For instance, the reaction of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate with various N-heterocyclic compounds in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) affords the corresponding aza-Michael adducts in good yields. mdpi.com The reaction conditions, such as temperature and duration, can be optimized for different substrates. mdpi.com

A notable application of this methodology is the synthesis of new heterocyclic amino acid derivatives containing the azetidine ring. The process begins with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to generate an α,β-unsaturated ester. Subsequent aza-Michael addition of various heterocyclic amines to this Michael acceptor yields the desired functionalized 3-substituted 3-(acetoxymethyl)azetidines. researchgate.net

| Donor (Amine) | Acceptor | Catalyst/Solvent | Product Yield (%) |

| Azetidine hydrochloride | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | DBU/Acetonitrile | 64 |

| Piperidine | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | DBU/Acetonitrile | 75 |

| 4-Hydroxypiperidine | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | DBU/Acetonitrile | 75 |

| 1H-Pyrazole | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | DBU/Acetonitrile | 83 |

Oxidative Allene (B1206475) Amination for Azetidin-3-ones

A powerful and stereoselective method for the synthesis of densely functionalized azetidin-3-ones involves the oxidative amination of allenes. nih.govdntb.gov.uatib.eu This process typically begins with the regioselective aziridination of a silyl-substituted homoallenic sulfamate. nih.govdntb.gov.ua The presence of a silyl (B83357) group directs the aziridination to the distal double bond of the allene, leading to the formation of an endocyclic bicyclic methyleneaziridine with high stereocontrol. nih.govdntb.gov.uanih.gov

Subsequent treatment of this intermediate with an electrophilic oxygen source, such as meta-chloroperoxybenzoic acid (mCPBA), initiates a facile rearrangement. dntb.gov.uanih.govsemanticscholar.org This rearrangement proceeds through a transient 1,4-oxaza-[2.2]spiropentane intermediate, which, although not directly observed, rapidly rearranges to the fused azetidin-3-one. semanticscholar.org This transformation effectively transfers the axial chirality of the allene to the central chirality of the final product. nih.govdntb.gov.uatib.eu The steric bulk of the silyl group can also influence which ring of the fused azetidin-3-one undergoes further functionalization, adding a layer of diversity to the synthesis of enantioenriched azetidine scaffolds. nih.govtib.eu

This methodology has been shown to be effective for a range of substrates, with good to high yields and excellent diastereomeric ratios. thieme-connect.com The reaction conditions are generally mild, often proceeding at room temperature. thieme-connect.com

| Starting Material (Homoallenic Sulfamate) | Reagents | Product (Azetidin-3-one) Yield (%) | Diastereomeric Ratio (dr) |

| Silyl-substituted homoallenic sulfamate | 1. Rhodium catalyst, 2. mCPBA | Good to High | >19:1 |

| TBS-substituted homoallenic sulfamate | 1. Rh(II) catalyst, 2. mCPBA | Excellent | >19:1 |

| TMS-substituted homoallenic sulfamate | 1. Rh(II) catalyst, 2. mCPBA | Excellent | >19:1 |

[2+2] Photocycloaddition Reactions (e.g., Isoxazoline-3-carboxylates with Alkenes)

The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, represents a direct and atom-economical approach to the synthesis of the azetidine ring system. rsc.orgresearchgate.net This reaction involves the photochemical cycloaddition of an imine and an alkene. rsc.org While historically challenging due to the rapid relaxation of the imine excited state, recent advancements have expanded the scope and utility of this methodology. researchgate.net

A significant development in this area is the use of visible-light-mediated intermolecular [2+2] photocycloadditions. researchgate.net One successful strategy employs 2-isoxazoline-3-carboxylates as the imine component. researchgate.net These substrates can be activated by a visible-light photocatalyst, such as an iridium-based complex, via triplet energy transfer. researchgate.netchemrxiv.org The resulting excited-state species then reacts with a broad range of alkenes to furnish highly functionalized azetidines. researchgate.net This method overcomes some of the limitations of earlier protocols that required the use of high-energy ultraviolet light. researchgate.net

The reaction conditions are typically mild, and the resulting azetidine products can be further diversified through various synthetic transformations. researchgate.netchemrxiv.org For example, the N-O bond of the initial cycloadduct can be cleaved under reductive conditions. chemrxiv.org Furthermore, modulation of the N-sulfonylimines can lead to either [4+2] or [2+2] cycloaddition products, offering a pathway to diverse polycyclic scaffolds. nih.gov

| Imine Component | Alkene Component | Light Source/Photocatalyst | Product |

| 2-Isoxazoline-3-carboxylate | Styrene | Visible light/Iridium photocatalyst | Functionalized azetidine |

| N-arylsulfonylimine | Styrene | UVA light | Functionalized azetidine |

| Quinoxalin-2-one | Aryl alkene | UV light | Functionalized azetidine |

Green Chemistry and Scalable Synthesis

The principles of green chemistry and the need for scalable processes are increasingly influencing the development of synthetic routes to this compound.

Development of Economical Processes Utilizing Low-Cost Starting Materials

A key aspect of sustainable synthesis is the use of readily available and inexpensive starting materials. For the production of this compound, several strategies have been developed to improve economic viability. One such approach utilizes benzylamine (B48309) as a low-cost starting material for the commercial synthesis of azetidin-3-ol (B1332694) hydrochloride, a precursor to azetidin-3-one. nih.govresearchgate.net This process has been optimized to reduce the formation of byproducts, leading to a more efficient and economical production method. researchgate.net

Another strategy focuses on the synthesis of key intermediates from inexpensive precursors. For example, a green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, an important intermediate for the drug baricitinib, has been developed using benzylamine. nih.gov This method also incorporates an industry-oriented green oxidation reaction in a microchannel reactor, highlighting the integration of green chemistry principles into process development. nih.gov The synthesis of azetidine itself has also been approached from an economical standpoint, with processes designed to produce the free base in a highly concentrated liquid form from primary arylmethylamines and propane (B168953) derivatives. google.comgoogle.com

Avoiding Toxic or Expensive Reagents

A significant advancement in the green synthesis of azetidin-3-ones is the avoidance of hazardous reagents. nih.gov A notable example is the development of a gold-catalyzed intermolecular oxidation of alkynes, which bypasses the need for toxic and potentially explosive diazo intermediates that were common in earlier syntheses. nih.gov This method provides a straightforward and flexible route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov

The process involves the generation of reactive α-oxo gold carbenes from the intermolecular oxidation of terminal alkynes. nih.gov These intermediates then undergo intramolecular N-H insertion to form the azetidine ring. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions and is derived from chiral t-butanesulfinimine chemistry, avoiding additional protection and deprotection steps. nih.gov

Furthermore, methods have been developed to activate hydroxyl groups in amino alcohols without the use of toxic reagents, which can be applied to the synthesis of functionalized azetidines. organic-chemistry.org These approaches contribute to making the synthesis of azetidine derivatives safer and more environmentally friendly.

Optimization for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its precursors necessitates a focus on cost-effectiveness, safety, and environmental impact. A primary strategy involves the selection of economical starting materials. For instance, the use of benzylamine, which is significantly cheaper than benzhydrylamine, has been explored for the synthesis of the azetidine core. researchgate.netscienceopen.comresearchgate.net One optimized, robust, and high-yielding (80%) process for 1-benzhydrylazetidin-3-ol, a key precursor, has been developed for multi-kilogram scale production without the need for chromatography, achieving a purity of 99.3%. researchgate.net

However, certain synthetic routes present challenges for industrialization. The synthesis starting from 2-(chloromethyl)oxirane and diphenylmethanamine has a low yield in the initial step (43.4%), and the removal of the diphenylmethane (B89790) byproduct formed during hydrogenation is difficult. scienceopen.comnih.govgoogle.com This byproduct removal often requires column chromatography, which is not ideal for large-scale operations. google.com Furthermore, some processes generate significant amounts of mixed salt wastewater, posing environmental concerns. scienceopen.comnih.gov

To address these issues, greener and more efficient methods are being developed. The use of a microchannel reactor for a green oxidation reaction represents an industry-oriented approach that is considered more suitable for industrial production. scienceopen.comnih.gov Alternative routes have been developed starting from epichlorohydrin and benzhydrylamine, leading to N-benzhydrylazetidin-3-one, which can then be converted to the hydrochloride salt in excellent yield (95%). dtic.mil The subsequent hydrogenation and N-protection steps yield the desired azetidine core. dtic.mil Optimization of reaction conditions, such as solvent choice and purification methods, is crucial. For example, processes have been developed that simplify synthesis steps by using a single solvent for multiple reactions, thereby improving safety and reducing residual reactant traces. google.com A method starting from benzylamine and epichlorohydran has been reported to produce 3-hydroxy-azetidine hydrochloride with a purity of over 98% and a yield exceeding 90% on an industrial scale. google.com

Table 1: Comparison of Starting Materials for Industrial Azetidine Synthesis

| Starting Material | Advantages | Disadvantages | Citations |

| Benzylamine | Low cost, commercially available. | - | researchgate.netscienceopen.comresearchgate.net |

| Benzhydrylamine | Established routes. | High cost, difficult byproduct (diphenylmethane) removal. | scienceopen.comnih.govgoogle.comgoogle.com |

| tert-Butylamine | - | Expensive raw materials lead to high product cost. | google.com |

Derivatization Strategies for this compound

This compound is a versatile building block that allows for extensive derivatization to produce a wide array of functionalized azetidines for various applications, particularly in medicinal chemistry.

Transformation to Azetidin-3-ol Hydrochloride

The ketone functionality of azetidin-3-one can be readily reduced to the corresponding secondary alcohol, yielding azetidin-3-ol. This transformation is a key step in the synthesis of many pharmacologically active molecules. The reduction can be accomplished using various standard reducing agents. The resulting azetidin-3-ol is often isolated as its hydrochloride salt to improve stability and handling. researchgate.netgoogle.comgoogle.com The synthesis of 1-benzylazetidin-3-ol (B1275582) is an important industrial process, as it serves as a precursor for the commercial synthesis of azetidin-3-ol hydrochloride. researchgate.netresearchgate.net

Catalytic Hydrogenation for Benzhydryl Removal

In many synthetic routes for azetidine derivatives, a bulky protecting group such as the benzhydryl (diphenylmethyl) group is used on the nitrogen atom. dtic.mil This group is typically removed at a later stage of the synthesis to yield the free secondary amine. Catalytic hydrogenation is a common and effective method for this deprotection. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere. scienceopen.comnih.gov For example, N-benzhydrylthis compound can be hydrogenated over Pearlman's catalyst to give this compound. dtic.mil While effective, a significant challenge in this process, particularly on a large scale, is the removal of the diphenylmethane byproduct, which can be difficult to separate from the desired product. scienceopen.comnih.govgoogle.com

N-Protection and Deprotection Strategies

The nitrogen atom of the azetidine ring is often protected during multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups are employed, with the choice depending on the specific reaction conditions of subsequent steps.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group. It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net Deprotection of the N-Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid in acetonitrile. nih.govchemicalbook.comnih.gov Another common protecting group is the carboxybenzyl (Cbz) group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), which can be removed by catalytic hydrogenation. researchgate.net

More recently, the tert-butoxythiocarbonyl (Botc) group has been investigated as an N-protecting group for azetidine. acs.org A key advantage of the Botc group over its more common oxygen analog, the Boc group, is its ability to facilitate the lithiation of the α-carbon, allowing for further functionalization at that position. acs.org Furthermore, the N-Botc group demonstrates greater acid lability and can be removed under conditions that leave an N-Boc group intact, for instance, by using TFA or through thermolysis. acs.org

Table 2: Common N-Protecting Groups for Azetidines

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Citations |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl | researchgate.netnih.govchemicalbook.comnih.gov |

| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenation (e.g., Pd/C, H₂) | scienceopen.comnih.gov |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation | researchgate.net |

| tert-Butoxythiocarbonyl | Botc | O-tert-butyl chlorothioformate | Trifluoroacetic acid (TFA) or Thermolysis | acs.org |

| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (TsCl) | - | dtic.mil |

Functionalization through Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of the azetidine scaffold. semanticscholar.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly effective for creating carbon-carbon bonds. semanticscholar.orgnih.gov This methodology has been applied to introduce aryl and heteroaryl substituents onto the azetidine ring. semanticscholar.orgresearchgate.net

For these reactions, an appropriately functionalized azetidine, such as a 3-iodoazetidine (B8093280) or a derivative containing a bromo-substituted moiety, is used as the coupling partner. semanticscholar.orgorganic-chemistry.org The reactions are typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base (e.g., K₃PO₄, Cs₂CO₃) and a suitable solvent system like 1,4-dioxane (B91453) or ethanol/water. semanticscholar.org This strategy has been successfully used to synthesize a variety of 3-arylazetidines and more complex hybrids, demonstrating broad substrate scope and good functional group tolerance. semanticscholar.orgorganic-chemistry.org

Formation of Key Intermediates for Specific Pharmacological Agents

This compound and its derivatives are crucial intermediates in the synthesis of several modern pharmacological agents, particularly Janus kinase (JAK) inhibitors. nih.govnewdrugapprovals.org These enzymes are involved in cell signaling pathways implicated in inflammatory diseases. ed.ac.uk

For example, in the synthesis of Baricitinib , a JAK1/JAK2 inhibitor, tert-butyl 3-oxoazetidine-1-carboxylate (the N-Boc protected form of azetidin-3-one) is a key starting material. nih.govnewdrugapprovals.org It undergoes a Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. nih.govnih.govnewdrugapprovals.org Subsequent deprotection of the Boc group and reaction with ethanesulfonyl chloride affords the critical intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. nih.govnih.govnewdrugapprovals.org This intermediate is then used in the final steps to construct the Baricitinib molecule. newdrugapprovals.org this compound itself has also been used as a starting material in alternative synthetic routes to this key intermediate. scienceopen.comnih.govnewdrugapprovals.org

The azetidine moiety is also a core component of Filgotinib , another selective JAK1 inhibitor. google.com The synthetic strategies for this class of compounds often rely on the versatile chemistry of the azetidine ring to build the final complex structure.

Spectroscopic Characterization and Structural Elucidation of Azetidin 3 One Hydrochloride and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of azetidine (B1206935) derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive understanding of the molecular structure can be achieved.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment and connectivity of protons within a molecule. For azetidin-3-one (B1332698) hydrochloride, the protons on the four-membered ring exhibit characteristic chemical shifts. For instance, in a deuterated water (D₂O) solvent, the protons of azetidin-3-ol (B1332694) hydrochloride, a related precursor, show a multiplet at δ 4.2. rsc.org

In substituted analogues, such as 1-benzylazetidin-3-ol (B1275582), the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the azetidine ring protons. The methylene (B1212753) protons appear as a multiplet at δ 2.40–2.46 (1H) and δ 2.96–2.99 (2H), while the methine proton on the carbon bearing the hydroxyl group appears at δ 4.40–4.44 (1H). scienceopen.com For tert-butyl 3-hydroxyazetidine-1-carboxylate, another analogue, the azetidine ring protons appear as multiplets at δ 3.76–3.78 (2H) and δ 4.08–4.10 (2H), with the methine proton at δ 4.51–4.55 (1H). scienceopen.com

The coupling constants between adjacent protons are also diagnostic. For many azetidine derivatives, the coupling constant for cis protons is typically larger (8.4-8.9 Hz) than for trans protons (5.8-7.9 Hz), which aids in determining the relative stereochemistry of substituents on the ring. ipb.pt

Table 1: Representative ¹H-NMR Data for Azetidine Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| Azetidin-3-ol hydrochloride | D₂O | 4.2 (m) | rsc.org |

| 1-Benzylazetidin-3-ol | CDCl₃ | 2.40–2.46 (m, 1H), 2.96–2.99 (m, 2H), 3.60–3.70 (m, 4H), 4.40–4.44 (m, 1H) | scienceopen.com |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | CDCl₃ | 1.40 (s, 1H), 3.76–3.78 (m, 2H), 4.08–4.10 (m, 2H), 4.51–4.55 (m, 1H) | scienceopen.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. For the parent azetidine, the carbon resonance is observed at δ 18.2 ppm. ipb.pt

In substituted azetidinone analogues, the carbonyl carbon (C=O) of the lactam ring typically resonates downfield. For example, in N-substituted-3-chloro-4-dithiocarbamato azetidin-2-ones, the carbonyl carbon appears in the ¹³C-NMR spectrum. globalresearchonline.net For 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, the carbon signals of the azetidine ring and the substituents are clearly resolved, with the azetidine carbons appearing at δ 51.0, 64.4, and 64.9 ppm in DMSO-d₆. google.com

Table 2: ¹³C-NMR Data for an Azetidine Analogue

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol | DMSO-d₆ | 51.0, 64.4, 64.9, 70.4, 128.3, 128.8, 131.2, 143.2 | google.com |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen environment in azetidine rings. The chemical shift of the nitrogen atom is sensitive to its hybridization state, substitution, and protonation. For unsubstituted azetidine, the ¹⁵N resonance is at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt N-alkylation causes a downfield shift in the ¹⁵N resonance. ipb.pt In more complex systems like 1,3'-biazetidines, the nitrogen atoms of the two different azetidine rings can be distinguished, with the Boc-protected nitrogen appearing at around δ -315.4 ppm and the other azetidine nitrogen at δ -337.8 ppm. mdpi.com

Fluorine-19 (¹⁹F) NMR is employed for the characterization of fluorinated analogues of azetidin-3-one hydrochloride. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, making this technique valuable for identifying the position and number of fluorine substituents. For instance, in the synthesis of fluorinated 1,5-benzodiazepinones derived from azetidinone precursors, ¹⁹F NMR is crucial for structural confirmation. researchgate.net

Two-dimensional (2D) NMR techniques are essential for establishing the complete connectivity and stereochemistry of complex azetidine derivatives.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly useful for determining the cis or trans configuration of substituents on the azetidine ring. For example, NOESY experiments have been used to confirm the cis stereochemistry in various azetidinone derivatives by observing correlations between protons on the same face of the ring. ipb.ptbham.ac.uk

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. This allows for the unambiguous assignment of proton and carbon signals for each CHn group. ipb.ptmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range couplings between protons and carbons (typically over two or three bonds). This is critical for piecing together the molecular skeleton, identifying quaternary carbons, and confirming the connectivity between different functional groups. For instance, HMBC can show correlations from the azetidine ring protons to the carbonyl carbon in azetidinone analogues. ipb.ptbeilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its analogues, the IR spectrum provides characteristic absorption bands.

The carbonyl (C=O) stretching vibration of the β-lactam ring in azetidinones is a prominent feature, typically appearing in the range of 1700-1760 cm⁻¹. mdpi.com For azetidin-3-ol hydrochloride, the hydroxyl (O-H) and amine (N-H) stretching vibrations are observed as broad bands around 3300-3400 cm⁻¹. rsc.org The N-H⁺ stretching of the hydrochloride salt appears as a broad absorption in the 2350-2600 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Bands for Azetidine Analogues

| Compound | Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Azetidin-3-ol hydrochloride | O-H, N-H | 3300 | rsc.org |

| N-H⁺ | 2600, 2350 | rsc.org | |

| 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrochloride | N-H⁺ | 2753, 2583, 2448 | google.com |

| tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | C=O (ester) | 1731 | mdpi.com |

| C=O (Boc) | 1694 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would confirm the molecular formula C₃H₆ClNO. guidechem.comnih.gov

In the analysis of analogues like 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, the mass spectrum shows a molecular ion peak (M⁺) at m/z = 307. google.com The fragmentation pattern can also provide valuable structural clues. For example, the mass spectrum of 1-diphenylmethylazetidin-3-ol shows the molecular ion at m/z 239, along with fragments corresponding to the loss of a water molecule (M-18) and other characteristic cleavages of the molecule. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with high confidence. mdpi.com

Table 4: Mass Spectrometry Data for Azetidine Analogues

| Compound | Ionization Method | m/z (Observed) | Assignment | Reference |

|---|---|---|---|---|

| This compound | - | 107.54 (Mol. Wt.) | C₃H₆ClNO | guidechem.comnih.gov |

| 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol | - | 307 | M⁺ | google.com |

| 1-Diphenylmethylazetidin-3-ol | - | 239 | M⁺ | rsc.org |

| 221 | M-18 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the crystalline state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation and stereochemistry. While the specific crystal structure of the parent this compound is not extensively detailed in readily available literature, the structures of numerous complex azetidinone analogues have been established using this method, offering crucial insights into the core azetidine ring's geometry. researchgate.netcolab.ws

The structural elucidation of various substituted azetidin-2-one (B1220530) and azetidin-3-one analogues by X-ray diffraction has been instrumental in confirming synthetic outcomes and understanding structure-activity relationships. nih.govmdpi.com For instance, in the synthesis of novel 3-chloroazetidin-2-ones, which are structural analogues, X-ray crystallography confirmed the trans stereochemistry between the phenyl ring at the C4 position and the 3-chloro substituent. mdpi.com This analysis provided definitive proof of the relative arrangement of substituents on the β-lactam ring, an aspect critical for their biological function. mdpi.com

Similarly, the crystal structures of 3-vinyl-β-lactams have been determined, revealing key bond lengths and confirming the geometry of the compounds. nih.gov In one study, the structure of an imine precursor in a gold-catalyzed synthesis of an azetidin-3-one derivative was conclusively elucidated using X-ray diffraction studies. nih.gov These examples underscore the indispensable role of X-ray crystallography in confirming the constitution and configuration of complex molecules containing the azetidine framework.

Table 1: Selected X-ray Crystallographic Data for Azetidinone Analogues This table presents crystallographic data for various azetidinone analogues, illustrating the type of detailed structural information obtained from X-ray analysis.

| Compound | Bond Length (C=O) | Torsional Angle (Ring A/B) | Key Finding | Reference |

| 10e (3-chloro-β-lactam) | 1.2122(18) Å | 60.7(2)° | Confirmed trans stereochemistry of C4-phenyl and C3-chloro groups. | mdpi.com |

| 10o (3-chloro-β-lactam) | 1.2122(19) Å | 62.7(2)° | Confirmed trans stereochemistry and non-coplanar ring arrangement. | mdpi.com |

| 11o (3,3-dichloro-β-lactam) | Not specified | 68.9° | Showed non-coplanar arrangement of rings A and B. | mdpi.com |

| 7h (3-vinyl-β-lactam) | Not specified | Not specified | Azetidinone N1-C4 bond length of 1.372(3) Å was observed. | nih.gov |

Note: The compounds listed are substituted azetidin-2-one analogues, studied to understand the structural properties of the core ring system.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and its analogues. HPLC can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity. google.com For instance, in the synthesis of ezetimibe (B1671841), an azetidin-2-one analogue, HPLC is routinely used to monitor reaction progress and confirm the purity of the final product, often achieving purities greater than 99%. google.com

Given that many synthetic routes to substituted azetidines can generate stereoisomers (enantiomers and diastereomers), Chiral HPLC is a critical technique for their separation and quantification. nih.goviapc-obp.com The separation of enantiomers is essential as different stereoisomers can exhibit distinct biological activities. iapc-obp.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. csfarmacie.cz

The development of chiral HPLC methods for azetidinone-containing compounds, such as the cholesterol absorption inhibitor ezetimibe, highlights the technique's importance. scirp.orgjsmcentral.org Researchers have successfully developed and validated methods to separate the desired enantiomer of ezetimibe from its undesired (R)-enantiomer. scirp.org These methods often employ polysaccharide-based chiral stationary phases like Chiralpak. scirp.orgjsmcentral.org The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. csfarmacie.czscirp.org

Table 2: Example Conditions for Chiral HPLC Separation of Azetidinone Analogues This table details typical experimental conditions used for the chiral separation of azetidinone analogues, demonstrating the method's specificity.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Reference |

| Ezetimibe and its (R)-enantiomer | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | n-hexane:ethanol:2-propanol:trifluoroacetic acid (84:12:4:0.1 v/v) | (R)-enantiomer: 10.4, Ezetimibe: 12.2 | scirp.org |

| Ezetimibe and Tramadol stereoisomers | Chiralpak-ASR (150 mm × 4.6 mm, 3.0 µm) | Acetonitrile (B52724):Methanol (99:1.0 % v/v) with 0.1% formic acid & 0.1% diethylamine | Not specified individually, but baseline separation achieved. | jsmcentral.org |

| Chiral azetidin-3-ones (general) | Not specified | Not specified | Enantiomeric excess (e.e.) determined by chiral HPLC. | nih.gov |

These chromatographic techniques are not only analytical tools for quality control but are also employed on a preparative scale to isolate enantiomerically pure compounds for further study. csfarmacie.czmdpi.com

Reactivity and Mechanistic Studies of Azetidin 3 One Hydrochloride

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the functionalization of the azetidine (B1206935) scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are crucial for creating diverse molecular architectures. Various palladium-catalyzed reactions have been successfully applied to azetidin-3-one (B1332698) and its derivatives, facilitating the synthesis of complex molecules, including those with therapeutic potential. researchgate.netrsc.orgnih.gov

One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction. researchgate.net Readily synthesized, water-stable Pd(II) complexes featuring azetidine-based tridentate ligands have demonstrated high activity for the coupling of aryl bromides with aryl boronates and are also effective for coupling aryl chlorides. researchgate.net For instance, derivatives of N-Boc-azetidin-3-one have been subjected to Suzuki-Miyaura cross-coupling to produce 3-aryl and 3-heteroaryl azetidines. mdpi.com Different catalyst systems, such as Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453), have proven effective for these transformations. mdpi.com

Palladium-catalyzed C-H activation and amination are also powerful strategies for azetidine synthesis. Intramolecular C(sp³)–H amination, directed by a picolinamide (B142947) (PA) protecting group, allows for the direct formation of the azetidine ring from acyclic precursors. rsc.orgorganic-chemistry.org In some cases, such as the C-H arylation of complex natural products like triterpenoids, N-picolinoyl azetidine can form as a significant side product, particularly when using electron-deficient iodoarenes with a Pd(OAc)₂ catalyst. acs.org This occurs through an intramolecular C–H amination pathway employing an oxidant like PhI(OAc)₂. acs.org

Furthermore, palladium catalysis is instrumental in asymmetric synthesis, leading to chiral azetidine derivatives. rsc.org Reactions such as the Pd-catalyzed asymmetric allylation of azalactones and subsequent allylic amination can produce enantioselective azetidines. rsc.org Additionally, palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis reactions to remove protecting groups, such as the debenzylation of N-Cbz protected azetidines. rsc.org Sequential palladium-catalyzed reactions, like Buchwald amination, have been employed to build complex scaffolds, such as Janus Kinase (JAK) inhibitors, where the azetidine ring is a key component. nih.gov

| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | N-Boc-azetidine derivative with a bromopyrazole moiety | Aryl-substituted azetidine | mdpi.com |

| Suzuki-Miyaura Coupling | Azetidine-based tridentate Pd(II) complexes | Aryl bromides/chlorides and aryl boronates | Biaryl compounds | researchgate.net |

| Intramolecular C(sp³)–H Amination | Pd(OAc)₂ / Picolinamide directing group | Acyclic amine precursors | Azetidines, Pyrrolidines | organic-chemistry.org |

| Asymmetric Allylic Amination | Pd-catalyst | Acetylated azalactone derivative | Enantioselective azetidine | rsc.org |

| Hydrogenolysis | 10% Pd/C / H₂ | N-Cbz protected azetidines | Deprotected azetidines | rsc.org |

| Buchwald Amination | Palladium acetate (B1210297) / Benzophenone imine | Protected azaindole | Amine-substituted BPNs for JAK inhibitors | nih.gov |

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for understanding the structure, reactivity, and properties of azetidin-3-one hydrochloride and its derivatives. These theoretical studies offer insights that complement experimental findings and guide the design of new molecules and reactions.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and predict the reactivity of azetidine systems. DFT calculations can accurately predict molecular geometries, such as the bond lengths and angles within the strained four-membered ring. For example, calculations at the B3LYP/6-31G* level of theory have been used to predict N-C bond lengths in azetidine derivatives to be in the range of 1.45–1.50 Å.

DFT is also employed to understand electronic effects and predict reaction outcomes. It can rationalize the regioselectivity and stereoselectivity of reactions by calculating the energies of different reaction pathways and intermediates. acs.org For instance, DFT calculations have successfully predicted the preference for the formation of azetidine-3-one mixed ketals over competing six-membered ring products in certain cyclization reactions. acs.org Molecular Electrostatic Potential (MESP) investigations, often performed alongside DFT, can identify the most reactive sites in a molecule, revealing that the oxygen atoms are often the primary sites for electrophilic attack in azetidin-3-ol (B1332694) derivatives. researchgate.net Furthermore, DFT methods like M06-2X are used to elucidate complex reaction mechanisms, such as diastereoselective cyclizations, by mapping out the entire energy profile. acs.org

| DFT Method | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| B3LYP/6-31G* | Molecular Geometry (Bond Lengths) | Predicted N-C bond lengths of 1.45–1.50 Å in an azetidine derivative. | |

| M06-2X/6-311G(d,p) | Reaction Mechanism & Diastereoselectivity | Elucidated a four-step mechanism for azetidine nitrone synthesis. | acs.org |

| B3LYP/6-311++G(d,p) | Reactivity and Electronic Properties | MESP analysis identified oxygen atoms as the most reactive sites. | researchgate.net |

| DFT (unspecified) | Reaction Selectivity | Correctly predicted the formation of azetidine-3-one over a pyrrolidinone product. | acs.org |

| M06-2X/6-311++G(d,p) | Electronic and Thermodynamic Properties | Characterized a novel azetidine derivative to understand its chemical behavior. | researchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For azetidine derivatives, docking studies are crucial for understanding their potential as therapeutic agents by modeling their interactions with biological targets. researchgate.netrjptonline.org

These studies have been applied to a wide range of azetidinone derivatives to explore their binding modes with various proteins. samipubco.com For example, derivatives have been docked into the colchicine (B1669291) binding site of β-tubulin to evaluate their potential as anti-cancer agents. nih.gov Similarly, docking has been used to investigate the interactions of azetidinones with bacterial enzymes like S. aureus DNA Gyrase B to assess their potential as antibacterial agents. The results of these studies, including binding energies and the identification of key intermolecular interactions like hydrogen bonds, provide a rational basis for structure-activity relationships (SAR) and guide the optimization of lead compounds. nih.gov In one study, computational analysis suggested that replacing a tropane (B1204802) ring system with an azetidine scaffold could lead to a favorable alignment of key structural elements for binding to monoamine transporters while reducing molecular weight. nih.gov

| Azetidine Derivative Class | Protein Target | Docking Software/Method | Key Finding | Reference |

|---|---|---|---|---|

| Novel azetidine derivative | Hepatitis C Virus (HCV) NS5B, Norovirus | Not specified | Identified the compound as a potential inhibitor for both viral targets. | researchgate.net |

| 3-Amino-2-azetidinone derivatives | β-tubulin (colchicine site) | Not specified | Assessed binding capability to evaluate anti-colorectal cancer potential. | nih.gov |

| Coumarin (B35378) substituted azetidinone | Protein kinase C θ (1XJD) | Schrodinger software | Docking scores were better than the natural ligand, suggesting good cytotoxic potential. | rjptonline.org |

| Chloroazetidin-2-one derivatives | TEM-class β-lactamase (3pp0) | Schrodinger 2020-3 | Studied structure-activity relationships as potential enzyme inhibitors. | samipubco.comechemcom.com |

| 3-Methyl-1,4-diarylazetidin-2-ones | S. aureus DNA Gyrase B | AutoDock vina | Predicted binding modes to understand the mechanism of antibacterial action. |

The physicochemical properties of a molecule, such as its lipophilicity (logP), molecular weight, and polar surface area, are critical determinants of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Computational methods are widely used to predict these properties for azetidine derivatives, aiding in the design of drug-like molecules. nih.govnih.gov

For the parent azetidin-3-one, the calculated XLogP3-AA value is -0.6, indicating its hydrophilic nature. nih.gov Substituents on the azetidine ring can significantly alter these properties. For example, adding an electron-withdrawing chlorine atom to an azetidin-3-ol derivative can reduce its lipophilicity (cLogP ~1.5) compared to a more greasy tert-butyl analog (cLogP ~3.2). Similarly, computational studies have shown that replacing a larger tropane scaffold with a more compact azetidine ring can lead to a significant decrease in both molecular weight and cLogP values, which is often desirable in drug design. nih.gov For more complex fluorinated azetidine derivatives, where standard prediction methods may be less accurate, machine learning models are being developed to provide more reliable predictions of LogP and pKa. researchgate.netresearchgate.net

| Compound | Property | Predicted Value | Method/Source | Reference |

|---|---|---|---|---|

| Azetidin-3-one | XLogP3-AA | -0.6 | Computed by XLogP3 3.0 | nih.gov |

| Azetidin-3-one | Molecular Weight | 71.08 g/mol | Computed by PubChem | nih.gov |

| Azetidin-3-one | Topological Polar Surface Area | 29.1 Ų | Computed by Cactvs | nih.gov |

| 1-(4-Chlorobenzyl)azetidin-3-ol | cLogP | ~1.5 | Not specified | |

| 1-(4-(Tert-butyl)cyclohexyl)azetidin-3-ol | cLogP | ~3.2 | Not specified | |

| Various 3-(prop-1-en-2-yl)azetidin-2-ones | logP | 2.61–3.63 | Not specified | nih.gov |

The reactivity of azetidine is fundamentally governed by its significant ring strain. rsc.org With a strain energy of approximately 25.4 kcal/mol, the azetidine ring is considerably more strained than its five-membered counterpart, pyrrolidine (B122466) (5.4 kcal/mol), but more stable than the highly reactive three-membered aziridine (B145994) (27.7 kcal/mol). rsc.org This intermediate level of strain makes azetidines stable enough for facile handling while also priming them for unique ring-opening and functionalization reactions that are not accessible to less strained systems. rsc.orgrsc.org

This inherent strain is a key factor in synthetic chemistry. For instance, the propensity for elimination reactions can sometimes compete with the desired intramolecular cyclization to form the azetidine ring. acs.org Computational studies have quantitatively explored the consequences of this strain. Triadic analysis based on DFT calculations has shown that the gas-phase basicity of cyclic amines increases with ring size from aziridine to piperidine (B6355638), which is consistent with a decrease in ring strain. srce.hr The study highlights that the four-membered azetidine system is already significantly more basic than aziridine. srce.hr The strain also influences the reactivity of radicals on the ring; computational work on benzylic azetidine radicals indicates that the strained ring leads to lower spin density at the radical center, which can minimize undesirable side reactions like dimerization. chemrxiv.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3-membered | 27.7 | rsc.org |

| Azetidine | 4-membered | 25.4 | rsc.org |

| Pyrrolidine | 5-membered | 5.4 | rsc.org |

| Piperidine | 6-membered | ~0 | researchgate.net |

Theoretical investigations into reaction pathways and the structures of transition states are vital for understanding how reactions involving azetidines proceed. These studies provide a detailed, step-by-step picture of the reaction mechanism, rationalizing experimental observations such as product distribution and stereoselectivity. nih.gov

For example, the mechanism of a rare aziridine-to-azetidine rearrangement has been thoroughly investigated using both experimental and theoretical methods. nih.gov DFT calculations (B3LYP/6-31++G**) were used to model the transition state geometries for the ring-opening of bicyclic aziridinium (B1262131) species, providing insight into the rearrangement cascade. researchgate.net In palladium-catalyzed reactions, the structure of the transition state can explain the observed stereoselectivity; for the formation of cis-2,4-disubstituted azetidine-3-ones, a transition state where the bulky metal complex and an alkyl group adopt an anti relationship is favored. acs.org

Computational studies have also been used to map the multi-step pathways of complex transformations. The mechanism of a DABCO-catalyzed cyclization to form azetidine nitrones was shown to proceed through four distinct stages, with the final ring contraction being the rate-determining step, having a calculated energy barrier of 24.9 kcal/mol. acs.org Similarly, the photo-induced ring-opening of an azetidine derivative was studied, with calculations showing that one-electron reduction dramatically lowers the energy barrier for the cycloreversion process, making it a feasible pathway. csic.es

| Reaction | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Aziridine to Azetidine Rearrangement | B3LYP/6-31++G** | Rationalized the reaction mechanism through analysis of transition state geometries. | nih.govresearchgate.net |

| DABCO-catalyzed Cyclization | M06-2X/6-311G(d,p) | Identified a four-step pathway with ring contraction as the rate-determining step. | acs.org |

| Photo-induced Ring Opening | DFT | One-electron reduction was found to dramatically facilitate the azetidine ring opening. | csic.es |

| [3+1] Ring Expansion | DFT | Proposed an ylide-type mechanism involving a ring-opening/ring-closing cascade. | researchgate.net |

| Pd-catalyzed Cyclization | DFT | A transition state with an anti-arrangement of bulky groups explains the observed cis-diastereoselectivity. | acs.org |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Azetidin-3-one Hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (CAS 17557-84-5) is typically synthesized via cyclization of precursor amines or ketones under acidic conditions. For example, analogous hydrochlorides (e.g., fadrozole hydrochloride) are synthesized using multi-step protocols involving imidazole intermediates, cyclization with SOCl₂, and purification via recrystallization . Key parameters include:

- Catalysts : Triethylamine for pH control during intermediate formation.

- Temperature : Reflux conditions (e.g., 80°C in acetonitrile) to drive cyclization.

- Purification : HPLC or column chromatography to achieve ≥97% purity, as validated for structurally related azetidine derivatives .

Q. What analytical techniques are recommended for characterizing this compound, and how should researchers validate purity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min flow rate. Monitor UV absorbance at 210–254 nm .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ solvent). Key peaks include azetidine ring protons (δ 3.2–4.0 ppm) and carbonyl resonance (δ 170–180 ppm) .

- Purity Validation : Compare retention times against standards and quantify impurities using LC-MS with electrospray ionization (ESI) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested via ASTM F739 standards) and safety goggles. Avoid latex gloves due to permeability risks .

- Ventilation : Use fume hoods for weighing and synthesis steps to mitigate inhalation hazards .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous organic salts .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing degradation products of this compound?

- Methodological Answer :

- Multi-Technique Analysis : Combine LC-MS/MS for fragmentation patterns and high-resolution mass spectrometry (HRMS) to assign molecular formulas. For example, hydrolysis products may show [M+H]+ ions at m/z 112.05 (azetidin-3-ol) .

- Stability Studies : Accelerate degradation under stress conditions (e.g., 40°C/75% RH) and compare chromatographic profiles to identify labile functional groups .

Q. What experimental strategies are effective in studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Prepare buffered solutions (pH 1–13) and monitor decomposition via UV-Vis spectroscopy at 240 nm. Calculate rate constants (k) using pseudo-first-order models .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (Td) and DSC for phase transitions .

Q. What mechanistic insights guide the pharmacological activity of Azetidin-3-one derivatives, and how can in vitro models be designed?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., for σ receptors) with tritiated ligands to measure IC₅₀ values. Optimize incubation times (30–60 min) to avoid non-specific binding .

- Cell-Based Models : Screen cytotoxicity in HEK-293 or SH-SY5Y cells using MTT assays. Dose-response curves (0.1–100 µM) can identify therapeutic indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.